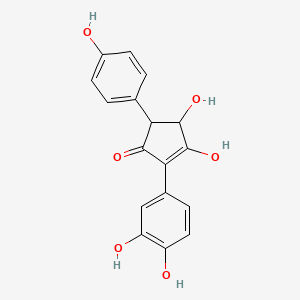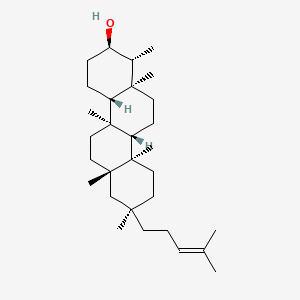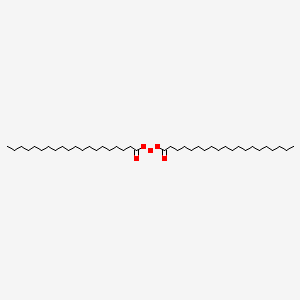![molecular formula C14H16N3O+ B576926 [4-(Dimethylamino)anilino]-oxo-phenylazanium CAS No. 13921-71-6](/img/structure/B576926.png)
[4-(Dimethylamino)anilino]-oxo-phenylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)anilino]-oxo-phenylazanium is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linked to a dimethylamino group and a benzene ring. This compound is known for its vibrant yellow color and has been used historically as a dye. It is also known by other names such as para-dimethylaminoazobenzene and butter yellow .
Méthodes De Préparation
The synthesis of [4-(Dimethylamino)anilino]-oxo-phenylazanium typically involves the coupling of diazonium salts with aromatic amines. One common method is the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with dimethylaniline to produce the azo compound . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, supported gold catalysts can be used for the aerobic oxidation of aromatic anilines to aromatic azo compounds .
Analyse Des Réactions Chimiques
[4-(Dimethylamino)anilino]-oxo-phenylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Applications De Recherche Scientifique
[4-(Dimethylamino)anilino]-oxo-phenylazanium has several scientific research applications:
Chemistry: It is used as a dye and a pH indicator.
Medicine: It serves as a model compound in studies related to carcinogenesis.
Industry: Historically, it has been used to color polishes, wax products, and soap.
Mécanisme D'action
The mechanism of action of [4-(Dimethylamino)anilino]-oxo-phenylazanium involves its metabolic activation in the liver, where it is converted into reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include liver enzymes and DNA, and the pathways involved are related to oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
[4-(Dimethylamino)anilino]-oxo-phenylazanium can be compared with other azo compounds such as azobenzene and dimethylaminoazobenzene. While all these compounds share the azo group, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Similar compounds include:
Azobenzene: Known for its photoisomerization properties.
Dimethylaminoazobenzene: Used as a dye and in research related to carcinogenesis.
Propriétés
Numéro CAS |
13921-71-6 |
|---|---|
Formule moléculaire |
C14H16N3O+ |
Poids moléculaire |
242.302 |
Nom IUPAC |
[4-(dimethylamino)anilino]-oxo-phenylazanium |
InChI |
InChI=1S/C14H16N3O/c1-16(2)13-10-8-12(9-11-13)15-17(18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,15,18)/q+1 |
Clé InChI |
AGBRVZCHVGCIDL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N[N+](=O)C2=CC=CC=C2 |
Synonymes |
N,N-Dimethyl-4-(phenyl-ONN-azoxy)benzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![HISTIDINE, L-, [CARBOXYL-14C]](/img/no-structure.png)





![(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione](/img/structure/B576856.png)
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
![1,1'-[Peroxybis(carbonyloxy)]bis(4-chlorobutane)](/img/structure/B576859.png)



